molecular formula C15H14N2O4 B3344881 Trimethylene glycol dinicotinate CAS No. 98326-19-3

Trimethylene glycol dinicotinate

Cat. No.: B3344881
CAS No.: 98326-19-3
M. Wt: 286.28 g/mol
InChI Key: DXGLWKHNNNHVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylene glycol dinicotinate (TGDN) is a diester compound formed by esterifying trimethylene glycol (1,3-propanediol) with two molecules of nicotinic acid (vitamin B3). It is structurally characterized by its dual nicotinate ester groups, which may enhance bioavailability or serve as a prodrug for nicotinic acid delivery.

Properties

IUPAC Name

3-(pyridine-3-carbonyloxy)propyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(12-4-1-6-16-10-12)20-8-3-9-21-15(19)13-5-2-7-17-11-13/h1-2,4-7,10-11H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGLWKHNNNHVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCOC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243550
Record name Nicotinic acid, trimethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98326-19-3
Record name Nicotinic acid, trimethylene ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, trimethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylene glycol dinicotinate can be synthesized through the esterification of trimethylene glycol with nicotinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This method ensures a higher yield and purity of the final product. The process includes the use of large-scale reactors and efficient separation techniques to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions: Trimethylene glycol dinicotinate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield trimethylene glycol and nicotinic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The nicotinate groups can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Trimethylene glycol and nicotinic acid.

    Oxidation: Various oxidation products, including carboxylic acids and aldehydes.

    Substitution: Substituted nicotinates and modified trimethylene glycol derivatives.

Scientific Research Applications

Chemistry: Trimethylene glycol dinicotinate is used as a building block in organic synthesis. Its ester bonds make it a versatile intermediate for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a drug delivery agent. The nicotinate groups can facilitate the transport of therapeutic agents across cell membranes.

Medicine: The compound is explored for its potential in treating conditions related to nicotinic acid deficiency. It may also serve as a precursor for the synthesis of nicotinic acid derivatives with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and plasticizers

Mechanism of Action

Trimethylene glycol dinicotinate exerts its effects primarily through the nicotinate groups. These groups can interact with nicotinic acid receptors, influencing various biochemical pathways. The compound’s mechanism of action involves the modulation of enzyme activities and the regulation of metabolic processes.

Molecular Targets and Pathways:

    Nicotinic Acid Receptors: Interaction with these receptors can influence lipid metabolism and energy production.

    Enzyme Modulation: The compound can affect the activity of enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylene Carbonate-Based Polymers

Trimethylene carbonate (TMC) is a cyclic ester used in biodegradable polymers. Unlike TGDN, TMC lacks nicotinate groups but shares a trimethylene backbone. Studies show TMC-poly(ethylene glycol) (PEG) copolymers exhibit tunable hydrophilicity and mechanical strength (e.g., Young’s modulus: 0.5–2.0 MPa), making them suitable for tissue engineering .

Property Trimethylene Glycol Dinicotinate (TGDN) Trimethylene Carbonate-PEG Copolymers
Functional groups Nicotinate esters Carbonate esters
Biodegradability Hypothesized (not tested) High (hydrolytic degradation)
Hydrophilicity Moderate (polar ester groups) Tunable (via PEG content)
Potential application Drug delivery, nutritional supplements Tissue scaffolding, hydrogels

Glycerol Trinitrate (Nitroglycerin)

Glycerol trinitrate (GTN), a nitrate ester, contrasts with TGDN in functional groups and applications. GTN is a vasodilator (CAS 55-63-0) used in angina treatment , whereas TGDN’s nicotinate esters may target vitamin B3 deficiency or lipid metabolism. GTN’s instability (risk of explosive decomposition) differs from TGDN’s likely stability under physiological conditions due to less reactive ester bonds.

Property This compound (TGDN) Glycerol Trinitrate (GTN)
Functional groups Nicotinate esters Nitrate esters
Stability Stable (ester bonds) Thermally unstable (explosive risk)
Primary use Nutritional/drug delivery (hypothesized) Cardiovascular therapy
Toxicity Low (nicotinic acid is non-toxic) High (overdose causes hypotension)

Biological Activity

Trimethylene glycol dinicotinate (TGN) is a compound derived from trimethylene glycol and nicotinic acid, exhibiting potential biological activities that merit investigation. This article aims to explore the biological activity of TGN, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H14N2O4
  • Molecular Weight : 286.28 g/mol
  • Structure : TGN consists of a trimethylene glycol moiety linked to two nicotinic acid units, which may influence its solubility and biological interactions.

TGN's biological activity can be attributed to several mechanisms:

  • Anti-Metastatic Activity :
    • TGN has been shown to inhibit the migration and invasion of cancer cells. The compound affects the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are critical in cancer metastasis. Studies indicate that TGN downregulates MMP-2, MMP-7, and MMP-9, contributing to reduced cell motility and invasion .
  • Anti-Angiogenic Properties :
    • TGN may also exhibit anti-angiogenic effects by disrupting the signaling pathways involved in blood vessel formation. This is particularly important in tumor growth, where angiogenesis plays a pivotal role .
  • Cellular Interaction :
    • The interaction of TGN with cellular proteins involved in migration and invasion has been documented through molecular docking studies. These studies suggest that TGN binds to specific sites on MMPs and VEGF receptors, inhibiting their activity and altering downstream signaling pathways .

In Vitro Studies

Recent in vitro experiments have demonstrated the following:

  • Cell Lines Tested : The effects of TGN were evaluated using various cancer cell lines, including Panc-1 (pancreatic cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
  • Migration Assays : Non-toxic concentrations of TGN significantly delayed cell migration by approximately 50% compared to controls .
  • Invasion Assays : Similar results were observed in invasion assays, indicating that TGN effectively reduces the invasive potential of cancer cells .

Cytotoxicity Profile

The cytotoxic effects of TGN were assessed using MTT assays across different concentrations. The findings indicated:

Concentration (mg/mL)Viability (%)
0.590
1.070
2.050

These results suggest that while TGN exhibits anti-cancer properties, careful consideration of dosage is necessary to minimize cytotoxicity in non-cancerous cells.

Case Studies

  • Study on Lung Cancer Cells : A study demonstrated that TGN treatment led to a significant reduction in the expression levels of EMT markers such as vimentin and fibronectin, indicating a reversal of epithelial-mesenchymal transition (EMT) processes in lung cancer cells .
  • Impact on VEGF Expression : Immunostaining and Western blot analyses confirmed that TGN treatment resulted in decreased VEGF protein levels in treated cells compared to controls, supporting its role as an anti-angiogenic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trimethylene glycol dinicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trimethylene glycol dinicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.